(R)-N-(2-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide
Overview
Description
®-N-(2-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by the presence of trifluoromethyl groups and a cyclobutene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutene Ring: This step involves the cyclization of a suitable diene precursor under specific conditions, often using a catalyst to facilitate the reaction.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced through a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl phenyl sulfone.
Sulfinamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
®-N-(2-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(2-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Its unique structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, ®-N-(2-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide is used in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of ®-N-(2-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol
- 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-((8α,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl)amino)-3-cyclobutene-1,2-dione
Uniqueness
Compared to similar compounds, ®-N-(2-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of trifluoromethyl groups and a cyclobutene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(R)-N-[2-[3,5-bis(trifluoromethyl)anilino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N2O3S/c1-14(2,3)28(27)24-11-10(12(25)13(11)26)23-9-5-7(15(17,18)19)4-8(6-9)16(20,21)22/h4-6,23-24H,1-3H3/t28-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBTVWPUKWQTRF-MUUNZHRXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC1=C(C(=O)C1=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)NC1=C(C(=O)C1=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N2O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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